Magnesium 3-ethoxy-3-oxopropanoate
Overview
Description
Magnesium 3-ethoxy-3-oxopropanoate is an organic magnesium salt with the molecular formula C10H14MgO8. It is a white to yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 3-ethoxy-3-oxopropanoate can be synthesized through the reaction of magnesium ethoxide with ethyl 3-oxopropanoate. The reaction typically occurs in an organic solvent such as ethanol or ether, under reflux conditions. The reaction can be represented as follows:
Mg(OEt)2+2C5H8O4→Mg(C5H8O4)2+2EtOH
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the careful addition of magnesium ethoxide to ethyl 3-oxopropanoate, followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form magnesium 3-ethoxy-3-hydroxypropanoate.
Substitution: The ethoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Magnesium 3-ethoxy-3-hydroxypropanoate.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Magnesium 3-ethoxy-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a magnesium supplement in biological studies.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which magnesium 3-ethoxy-3-oxopropanoate exerts its effects involves the coordination of the magnesium ion with various substrates. This coordination facilitates the formation of new chemical bonds and the stabilization of reaction intermediates. The molecular targets include carbonyl groups and other electron-rich sites, which interact with the magnesium ion to promote chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Magnesium ethyl malonate
- Magnesium 3-ethoxy-3-hydroxypropanoate
- Magnesium 3-ethoxy-3-oxobutanoate
Uniqueness
Magnesium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows for selective reactivity in organic synthesis. Its stability and solubility in organic solvents make it a preferred reagent in various chemical reactions compared to its similar counterparts.
Properties
IUPAC Name |
magnesium;3-ethoxy-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWUPYHFVYOPNV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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